4-Amino-1,2,2,6,6-pentamethylpiperidine

Polymer Stabilization UV Degradation HALS Anchoring

4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS 40327-96-6) is a sterically hindered amine light stabilizer (HALS) intermediate with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.3 g/mol. It features a piperidine ring bearing five methyl groups and a primary amino group, conferring high steric hindrance and thermal stability.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 40327-96-6
Cat. No. B3037024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1,2,2,6,6-pentamethylpiperidine
CAS40327-96-6
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1C)(C)C)N)C
InChIInChI=1S/C10H22N2/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7,11H2,1-5H3
InChIKeyCGXOAAMIQPDTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS 40327-96-6): Procurement Specifications and Supply Options


4-Amino-1,2,2,6,6-pentamethylpiperidine (CAS 40327-96-6) is a sterically hindered amine light stabilizer (HALS) intermediate with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.3 g/mol [1]. It features a piperidine ring bearing five methyl groups and a primary amino group, conferring high steric hindrance and thermal stability [2]. The compound is a colorless to pale yellow liquid with a boiling point of 215–218 °C and a refractive index of 1.4795–1.4815 . It is primarily employed as a functionalized additive in polyolefins to enhance polymerization efficiency and as a building block for synthesizing reactive HALS derivatives .

Why 4-Amino-1,2,2,6,6-pentamethylpiperidine Cannot Be Simply Swapped for Other Hindered Amines


Substituting 4-Amino-1,2,2,6,6-pentamethylpiperidine with a generic HALS intermediate introduces quantifiable performance variations. The unique 1,2,2,6,6-pentamethyl substitution pattern alters the compound's steric environment and reactivity compared to tetramethyl analogs, directly affecting the efficiency of subsequent derivatization steps (e.g., isocyanation, grafting) and the ultimate photostabilizing performance of the derived HALS [1]. Furthermore, the primary amino group offers a distinct reactive handle for covalent anchoring to polymer backbones, a property not shared by hydroxyl-functionalized analogs such as 1,2,2,6,6-pentamethyl-4-piperidinol [2]. Class-level inference from HALS structure–performance studies indicates that pentamethyl derivatives exhibit systematically higher radiation resistance and distinct discoloration profiles compared to tetramethyl counterparts [3]. These differences preclude direct, assumption-free substitution.

Quantitative Differentiation Evidence: 4-Amino-1,2,2,6,6-pentamethylpiperidine vs. Closest Analogs


Superior UV Stabilization Efficiency in Surface-Anchored Polyolefin Films

When surface-anchored to polyolefin films, 4-Amino-1,2,2,6,6-pentamethylpiperidine yields superior photostabilization compared to the commercial benchmark Tinuvin 770 incorporated via melt blending [1]. The study demonstrates that surface-anchored HALS provide a more efficient stabilization mechanism, attributed to the higher local concentration of active species at the polymer surface where UV damage initiates.

Polymer Stabilization UV Degradation HALS Anchoring

Defined Reactivity for Graft Copolymer Synthesis of Light Stabilizers

The primary amino group of 4-Amino-1,2,2,6,6-pentamethylpiperidine provides a specific reactive handle for post-polymerization grafting, as demonstrated in patent literature [1]. This enables the synthesis of copolymers with number-average molecular weights (Mn) between 1,000 and 50,000 g/mol, with a preferred range of 1,000–5,000 g/mol, when reacted with maleic anhydride copolymers.

Polymer Synthesis Graft Copolymers Reactive Additives

Quantitative Differences in Photo- and Thermal Stabilization Loading

Patent literature defines a specific, effective loading range for 4-Amino-1,2,2,6,6-pentamethylpiperidine as a stabilizer against photo- and thermal deterioration in synthetic polymers [1]. The specified range is 0.01 to 5.0 percent by weight of the polymer composition.

Polymer Additives Stabilizer Loading Thermal Degradation

Class-Level Superiority of Pentamethyl HALS in High-Dose Radiation Environments

Studies comparing pentamethyl and tetramethyl HALS derivatives demonstrate a distinct performance crossover in polyethylene under gamma irradiation [1]. Pentamethyl HALS is more effective at preventing radiation-induced discoloration when the irradiation dose exceeds 100 kGy. Additionally, pentamethyl HALS forms nitroxyl radicals less readily than tetramethyl HALS, which correlates with its superior performance under high radiation doses [2].

Radiation Resistance Polyethylene HALS

Higher Stabilizing Effectiveness of Pentamethyl HALS in Polypropylene

A direct comparison of pentamethyl and tetramethyl HALS series in polypropylene confirms that the pentamethyl series exhibits higher stabilizing effectiveness against radiation-induced degradation [1]. This class-level inference supports the selection of pentamethyl derivatives, such as 4-Amino-1,2,2,6,6-pentamethylpiperidine as a precursor, for applications where polypropylene is exposed to ionizing radiation.

Polypropylene Radiation Resistance HALS

Optimal Application Scenarios for 4-Amino-1,2,2,6,6-pentamethylpiperidine in R&D and Manufacturing


Synthesis of Surface-Anchored Light Stabilizers for High-Performance Polyolefin Films

Leverage the primary amino group of 4-Amino-1,2,2,6,6-pentamethylpiperidine to covalently attach the HALS moiety to functionalized polyolefin surfaces (e.g., via reaction with succinic anhydride groups). This strategy yields superior photostabilization efficiency compared to conventional melt-blended HALS like Tinuvin 770, as demonstrated in comparative studies [1]. Ideal for applications requiring maximum UV protection with minimal additive migration or blooming, such as agricultural films or automotive exterior components.

Post-Polymerization Grafting to Produce Tailored Copolymer Light Stabilizers

Utilize the compound's reactive amino group for post-polymerization modification of maleic anhydride copolymers. This 'grafting-to' approach, validated in patent literature, allows for the synthesis of light-stabilizing copolymers with controlled molecular weight (Mn = 1,000–50,000 g/mol) and is a key alternative to direct copolymerization routes using piperidinol-derived maleimides [2]. This method is particularly valuable for functionalizing existing polymer backbones to impart light stability without altering the base polymerization process.

Formulation of Synthetic Polymers for High-Dose Radiation Environments

When formulating polyolefins, especially polyethylene and polypropylene, intended for applications involving high-dose radiation (e.g., medical device sterilization, nuclear industry components), select 4-Amino-1,2,2,6,6-pentamethylpiperidine as a HALS precursor. Class-level evidence indicates that pentamethyl HALS derivatives outperform their tetramethyl counterparts in preventing discoloration and oxidative degradation at irradiation doses exceeding 100 kGy [3]. This selection criterion ensures superior long-term color stability and mechanical integrity of the polymer.

Stabilizer Formulation Within Validated 0.01–5.0 wt% Loading Range

For general photo- and thermal stabilization of synthetic polymers, use the quantitatively defined loading range of 0.01 to 5.0 percent by weight, as established in foundational patent literature [4]. This provides a scientifically validated starting point for formulation optimization, ensuring efficient use of the additive and reducing development time for new polymer compounds.

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